molecular formula C8H7BrClNO2 B12841059 Methyl 4-amino-3-bromo-2-chlorobenzoate

Methyl 4-amino-3-bromo-2-chlorobenzoate

Cat. No.: B12841059
M. Wt: 264.50 g/mol
InChI Key: BWEUSHWZRYLEJI-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-bromo-2-chlorobenzoate is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of benzoic acid, where the benzoate group is substituted with amino, bromo, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-bromo-2-chlorobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce a nitro group. This is followed by bromination and chlorination to add the bromo and chloro substituents, respectively. Finally, the nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-bromo-2-chlorobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group, and vice versa.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or nitric acid can be used to oxidize the amino group.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used for the reduction of the nitro group to an amino group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the amino, bromo, or chloro groups.

Scientific Research Applications

Methyl 4-amino-3-bromo-2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-3-bromo-2-chlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-chlorobenzoate: Similar structure but lacks the amino group.

    Methyl 3-amino-4-bromo-2-chlorobenzoate: Similar structure but with different positions of the substituents.

    Methyl 4-amino-3-chlorobenzoate: Similar structure but lacks the bromo group.

Uniqueness

Methyl 4-amino-3-bromo-2-chlorobenzoate is unique due to the specific combination and positions of its substituents. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot.

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

methyl 4-amino-3-bromo-2-chlorobenzoate

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-3-5(11)6(9)7(4)10/h2-3H,11H2,1H3

InChI Key

BWEUSHWZRYLEJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)N)Br)Cl

Origin of Product

United States

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